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molecular formula C14H13NO2 B7763444 4'-(Aminomethyl)-biphenyl-3-carboxylic acid

4'-(Aminomethyl)-biphenyl-3-carboxylic acid

Cat. No. B7763444
M. Wt: 227.26 g/mol
InChI Key: BTWQAVQYOVBTDD-UHFFFAOYSA-N
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Patent
US07592477B2

Procedure details

Ammonia gas was passed through a cooled solution of 4-(3-tert-butoxycarbonylphenyl) benzyl bromide (65 g, 0.18 mol) in methanol (2 L) for 6 h. Then the reaction mixture was stirred at RT overnight. Methanol was removed under vacuum. To the residue 6N aqueous solution of HCl (200 mL) was added and stirred overnight. Concentrated completely to get 4-(3-carboxyphenyl)benzylamine as a hydrochloride salt (20 g, 41%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(3-tert-butoxycarbonylphenyl) benzyl bromide
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].C([O:6][C:7]([C:9]1[CH:10]=[C:11]([C:15]2[CH:22]=[CH:21][C:18]([CH2:19]Br)=[CH:17][CH:16]=2)[CH:12]=[CH:13][CH:14]=1)=[O:8])(C)(C)C>CO>[C:7]([C:9]1[CH:10]=[C:11]([C:15]2[CH:22]=[CH:21][C:18]([CH2:19][NH2:1])=[CH:17][CH:16]=2)[CH:12]=[CH:13][CH:14]=1)([OH:6])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
4-(3-tert-butoxycarbonylphenyl) benzyl bromide
Quantity
65 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C=1C=C(C=CC1)C1=CC=C(CBr)C=C1
Name
Quantity
2 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then the reaction mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol was removed under vacuum
ADDITION
Type
ADDITION
Details
To the residue 6N aqueous solution of HCl (200 mL) was added
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrated completely

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(O)C=1C=C(C=CC1)C1=CC=C(CN)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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